

Best practices for storing and handling AU1235 to maintain potency

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Compound of Interest		
Compound Name:	AU1235	
Cat. No.:	B560632	Get Quote

AU1235 Technical Support Center

This technical support center provides best practices for storing and handling the MmpL3 inhibitor, **AU1235**, to maintain its potency and ensure reliable experimental outcomes. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid AU1235?

A1: For long-term storage, solid **AU1235** should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I prepare and store stock solutions of **AU1235**?

A2: It is recommended to prepare stock solutions of **AU1235** in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[2][3] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year or -20°C for up to 1 month.[2] When stored at -80°C, it is recommended to use it within 2 years, and within 1 year if stored at -20°C.[4] For short-term use (within a week), aliquots can be stored at 4°C.[3]

Q3: What should I do if I observe precipitation in my **AU1235** stock solution?



A3: If precipitation is observed, gentle warming of the solution and/or sonication can be used to aid in redissolving the compound.[4] Ensure the solution is clear before use.

Q4: Is AU1235 sensitive to light?

A4: While specific data on the light sensitivity of **AU1235** is not readily available, it is a general best practice for all small molecule inhibitors to be stored in light-protected vials (e.g., amber vials) to prevent potential photodegradation.

Q5: How does pH affect the stability of **AU1235**?

A5: **AU1235** is an adamantyl urea. Generally, urea-containing compounds are most stable in a pH range of 4-8.[4][5][6] Stability tends to decrease at more acidic or alkaline pH values.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

- Q: I am observing variable or reduced potency of AU1235 in my Mycobacterium tuberculosis growth inhibition assays. What could be the cause?
 - A: Several factors could contribute to this issue:
 - Improper Storage: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation.[2][3]
 - Solvent Quality: The use of fresh, anhydrous DMSO is critical, as moisture-absorbing DMSO can reduce the solubility of AU1235.[2]
 - Solution Age: Aqueous solutions of urea compounds can slowly equilibrate to form ammonium cyanate, which can carbamylate proteins.[7] It is recommended to prepare fresh dilutions of AU1235 in your assay medium for each experiment.
 - Assay Conditions: The killing effect of AU1235 is reported to be time-dependent rather than concentration-dependent.[8][9] Ensure your assay incubation time is sufficient to observe the bactericidal effect. AU1235 may also show reduced activity against nonreplicating bacilli.[9][10]



Issue 2: Solubility problems when preparing working solutions.

- Q: I am having difficulty dissolving AU1235 in my cell culture medium for my experiments.
 What can I do?
 - A: AU1235 is sparingly soluble in aqueous solutions. To improve solubility:
 - Use of Co-solvents: For in vivo studies, formulations with DMSO and other solvents like corn oil or SBE-β-CD in saline have been used.[4] For in vitro assays, ensure the final concentration of DMSO is kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[3]
 - Sonication: As with stock solutions, gentle sonication can help in dissolving the compound in your final working solution.[3]
 - Two-Step Dilution: Prepare an intermediate dilution of your DMSO stock solution in a solvent that is miscible with your final culture medium before the final dilution into the aqueous medium.

Issue 3: Unexpected off-target effects or cytotoxicity.

- Q: I am observing cellular effects that are not consistent with the known mechanism of action of MmpL3 inhibition. How can I investigate this?
 - A: While AU1235 is a potent MmpL3 inhibitor, off-target effects can occur, especially at higher concentrations.
 - Concentration Range: Use the lowest effective concentration of AU1235 in your experiments. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay.
 - Control Experiments: Include appropriate controls in your experiments, such as a vehicle control (medium with the same concentration of DMSO as your treated samples) and a positive control with a known MmpL3 inhibitor.
 - Orthogonal Assays: To confirm that the observed phenotype is due to MmpL3 inhibition,
 consider using complementary approaches such as genetic knockdown of mmpL3 or



observing the accumulation of trehalose monomycolates (TMM), a hallmark of MmpL3 inhibition.

Data Presentation

Table 1: Recommended Storage Conditions for AU1235

Form	Storage Temperature	Recommended Duration
Solid (Powder)	-20°C	Up to 3 years
Solid (Powder)	4°C	Up to 2 years
Stock Solution in DMSO	-80°C	Up to 2 years
Stock Solution in DMSO	-20°C	Up to 1 year

Data synthesized from multiple sources.[1][2][4]

Table 2: Solubility of AU1235

Solvent	Solubility	Notes
DMSO	≥ 25 mg/mL	Use of fresh, anhydrous DMSO is recommended. Sonication may be required.[1]
Ethanol	65 mg/mL	
Water	Insoluble	_
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL	A clear solution can be achieved.[4]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	A clear solution can be achieved.[4]

Data synthesized from multiple sources.[1][2][4]



Experimental Protocols

Protocol: Mycobacterial Growth Inhibition Assay (MGIA) to Determine AU1235 Potency

This protocol is adapted from standard mycobacterial growth inhibition assays and can be used to determine the Minimum Inhibitory Concentration (MIC) of **AU1235** against Mycobacterium tuberculosis.

Materials:

- Mycobacterium tuberculosis H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
 and 0.05% Tween 80
- AU1235 stock solution in DMSO
- Sterile 96-well microplates
- Resazurin sodium salt solution (0.02% w/v in sterile water)
- Plate reader for absorbance or fluorescence

Methodology:

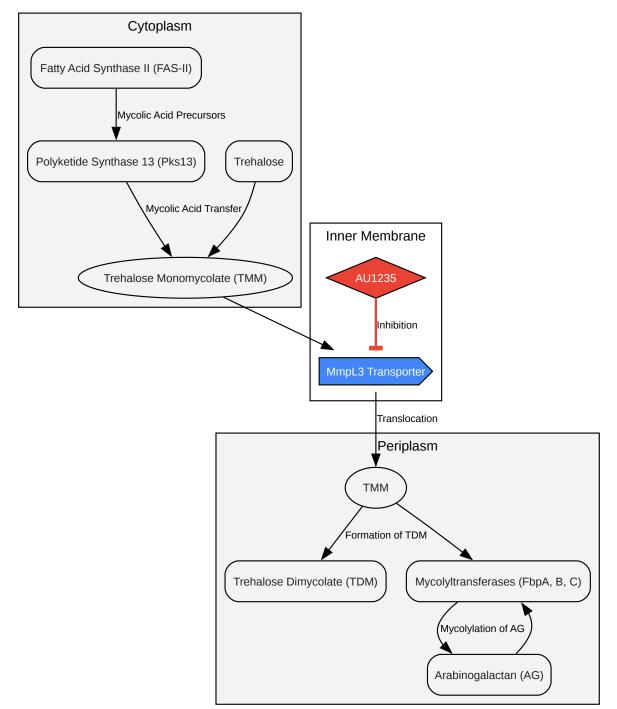
- Bacterial Culture Preparation:
 - Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
 - Adjust the bacterial suspension to a final concentration of approximately 5 x 10⁵
 CFU/mL in fresh 7H9 broth.
- Compound Dilution:
 - Perform a serial two-fold dilution of the AU1235 DMSO stock solution in 7H9 broth in a 96well plate. The final concentrations should typically range from 0.01 μg/mL to 10 μg/mL.



- Include a positive control (e.g., isoniazid), a negative control (no drug), and a vehicle control (DMSO at the highest concentration used).
- Inoculation and Incubation:
 - \circ Add 100 μ L of the adjusted bacterial suspension to each well of the plate containing 100 μ L of the diluted compound, resulting in a final bacterial concentration of 2.5 x 10^5^ CFU/mL.
 - Seal the plate and incubate at 37°C for 7 days.
- Determination of MIC:
 - \circ After incubation, add 30 μL of the resazurin solution to each well and incubate for an additional 24 hours.
 - Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
 - The MIC is defined as the lowest concentration of AU1235 that prevents the color change from blue to pink.
 - Alternatively, the results can be quantified by measuring fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm).

Mandatory Visualizations





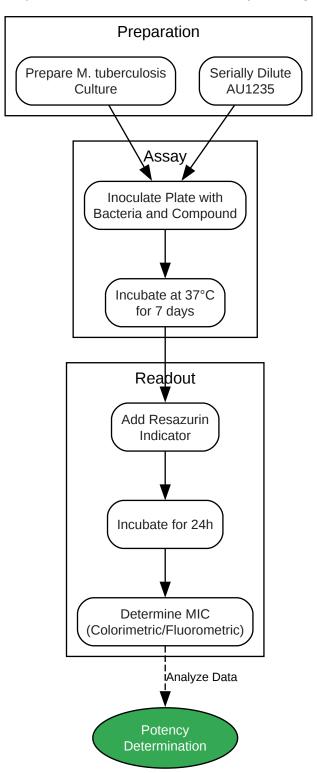
MmpL3 Signaling Pathway in Mycobacteria

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Caption: MmpL3 facilitates the transport of TMM across the inner membrane.



Experimental Workflow for Potency Testing



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Caption: Workflow for determining the MIC of AU1235.



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